Ofurace
Overview
Description
Ofurace, also known as (2,6-dimethylphenyl)-2-oxooxolan-3-yl]acetamide or (2,6-dimethylphenyl)- (tetrahydro-2-oxo-3-furanyl)acetamide, is a chemical compound . Its CAS number is 58810-48-3 .
Molecular Structure Analysis
The molecular formula of Ofurace is C14H16ClNO3 . Its molecular weight is 281.73 . The InChI key is OWDLFBLNMPCXSD-UHFFFAOYSA-N .
Scientific Research Applications
1. Impact on Hepatic Xenobiotic Biotransformation
Ofurace has been studied for its effects on hepatic xenobiotic biotransformation in rats. It was found to decrease certain enzyme activities like ethoxyresorufin-O-deethylase and anilinep-hydroxylase, while inducing ethoxycoumarin-O-deethylase activity. This indicates that Ofurace interacts with the monooxygenase system in the liver, affecting the metabolism of various substances in the body (Leslie, Reidy, & Stacey, 1989).
2. Effectiveness Against Phycomycetes in Agriculture
Ofurace has been identified as an active systemic fungicide against phycomycetes like Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. It plays a significant role in reducing sporangia production and affecting mycelial growth. However, it doesn't notably affect the germination of sporangia and zoospores. The primary action of Ofurace involves the impaired biosynthesis of RNA, thereby inhibiting mitosis in these pathogens (Fisher & Hayes, 1982).
3. Application in Potato Late Blight Control
Research has explored the use of controlled-release granules containing Ofurace for controlling potato late blight caused by Phytophthora infestans. This approach aimed to reduce or eliminate the need for spraying. The granules showed potential in providing long-lasting protection for potato plants when applied in specific ways (Cooke, Clifford, Deas, & Holgate, 1982).
4. Resistance Studies in Crop Protection
Studies have been conducted on the resistance of Phytophthora infestans to metalaxyl, with implications for Ofurace use. The research showed that certain strains of the blight fungus were resistant to metalaxyl, which could influence the effectiveness of Ofurace in crop protection strategies (Holmes & Channon, 1984).
5. Interactions with Yeast in Fermentation
Ofurace has been examined for its interactions with Saccharomyces cerevisiae yeast during fermentation. Research found that pyrethroid insecticides were completely degraded during fermentation, which may have implications for the use of Ofurace in agricultural contexts where fermentation is a factor (Fatichenti, Farris, Deiana, Cabras, Meloni, & Pirisi, 1984).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLFBLNMPCXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058138 | |
Record name | Ofurace | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ofurace | |
CAS RN |
58810-48-3 | |
Record name | Ofurace | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58810-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ofurace [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ofurace | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OFURACE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Ofurace against oomycete pathogens?
A1: Ofurace, similar to other phenylamide fungicides like Metalaxyl and Furalaxyl, primarily acts by inhibiting the biosynthesis of RNA in oomycetes such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora []. This disruption of RNA synthesis subsequently hinders mitosis and impedes fungal growth [].
Q2: How does Ofurace affect different stages of oomycete development?
A2: While Ofurace effectively reduces sporangia production in oomycetes, it has less pronounced effects on mycelial growth, sporangia germination, and zoospore germination [].
Q3: Are there documented cases of resistance development to Ofurace in plant pathogens?
A3: Yes, resistance to Ofurace has been observed in Phytophthora infestans populations. In southwest Scotland, Ofurace-resistant strains were detected in potato crops, some of which had been treated with acylalanine fungicides (including Ofurace), while others had not received any acylalanine treatments [].
Q4: What is the level of cross-resistance observed between Ofurace and other fungicides in resistant Phytophthora infestans isolates?
A4: Studies have shown that Ofurace-resistant isolates of Phytophthora infestans exhibited cross-resistance to Metalaxyl, another acylalanine fungicide [, ]. These resistant isolates maintained their ability to grow on leaves treated with high concentrations of Ofurace and Metalaxyl, even after repeated transfers on untreated leaves [].
Q5: How does the efficacy of Ofurace compare to other fungicides in controlling specific diseases?
A5:
- Grapevine downy mildew (Plasmopara viticola): Research indicates that Ofurace effectively inhibits sporulation and reduces disease incidence in grapevine downy mildew, similar to Metalaxyl, Benalaxyl, and Fosetyl-Al [].
Q6: Has the mobility of Ofurace in soil been investigated?
A6: Yes, studies have assessed the mobility of Ofurace in different soil types using Phytophthora cryptogea as a bioassay. The findings suggest that Ofurace exhibits intermediate mobility compared to Metalaxyl (highest mobility) and Oxadixyl (lowest mobility) []. Additionally, Ofurace demonstrated reduced mobility in clay loam soil compared to sandy soil [].
Q7: Are there any studies investigating the impact of Ofurace on non-target organisms?
A7: While the provided research focuses on Ofurace's efficacy against plant pathogens, one study investigates its effects on xenobiotic biotransformation in rat livers []. This highlights the importance of understanding the potential impact of Ofurace on non-target organisms and the environment.
Q8: What are the implications of Ofurace resistance for disease management strategies?
A8: The emergence of Ofurace resistance in plant pathogens underscores the need for integrated disease management approaches. These strategies may include:
- Fungicide mixtures: Combining Ofurace with fungicides possessing different modes of action can help delay resistance development [, , , ].
- Reduced reliance on single-site fungicides: Alternating Ofurace with fungicides having different target sites can minimize selection pressure and reduce the risk of resistance development [].
- Non-chemical control methods: Integrating cultural practices, resistant cultivars, and biological control agents can contribute to sustainable disease management and reduce reliance on synthetic fungicides [].
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